10-Aminocamptothecin
Overview
Description
10-Aminocamptothecin is a derivative of camptothecin, which is a potent antitumor alkaloid. The modification of camptothecin by introducing an amino group has been explored to improve its water solubility and therapeutic potential. The antitumor activity of camptothecins is often limited by their poor water solubility and unpredictable toxicity, which has led to the development of various derivatives, such as 10-amino-7-ethylcamptothecin, to overcome these challenges .
Synthesis Analysis
The synthesis of 10-amino-7-ethylcamptothecin involves a chemoselective acylation of the aromatic amino group in the presence of the unprotected C20 tertiary alcohol, which allows for high overall yields. This synthetic strategy has been successfully applied to conjugate the antitumor agent to poly(ethylene glycol) (PEG) through a peptide spacer that is selectively cleaved by lysosomal enzymes . Another synthesis approach for a water-soluble analogue, (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, involves a highly diastereoselective ethylation at the C20 position, followed by a Friedlander condensation, which can be performed without chromatographic purification steps and on a multi-gram scale .
Molecular Structure Analysis
The molecular structure of 10-hydroxycamptothecin, a related compound, has been characterized by various spectroscopic methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectrometry. These analyses provide essential information for the synthesis and characterization of camptothecin derivatives .
Chemical Reactions Analysis
The chemical reactivity of camptothecin derivatives is crucial for their antitumor activity. For instance, the introduction of aminoalkyl groups into camptothecin analogs has been achieved through oxidation followed by a Mannich reaction. These modifications are designed to enhance the inhibition of topoisomerase I, a key target for the antitumor activity of camptothecins .
Physical and Chemical Properties Analysis
The physical and chemical properties of camptothecin derivatives are closely related to their therapeutic efficacy. The conjugation of 10-amino-7-ethylcamptothecin to PEGs improves its solubility and stability at physiological pH and in mouse plasma. These conjugates are designed to release the drug payload in the presence of lysosomal enzymes, which is a desirable feature for targeted drug delivery . The water-soluble analogues of camptothecin, such as the ones synthesized in the studies, aim to improve the drug's solubility and reduce toxicity while maintaining or enhancing antitumor activity .
Scientific Research Applications
Cancer Therapy and Drug Resistance
- In Vitro and In Vivo Effects on Multidrug-Resistant Cells : Research shows that camptothecin analogues, including 10-aminocamptothecin, demonstrate a differential cytotoxic effect and DNA damage induction in multidrug-sensitive and multidrug-resistant cells. This indicates potential for overcoming drug resistance in cancer therapy (Mattern et al., 1993).
Production by Endophytic Fungi
- Endophytic Fungal Production : A study involving endophytic fungi strains from Apodytes dimidiata revealed these strains produced camptothecin and its derivatives, including 10-hydroxycamptothecin and 9-methoxycamptothecin. This suggests a potential biotechnological approach to produce camptothecin analogues (Shweta et al., 2010).
Mechanism of Action in Cancer Therapy
- Topoisomerase I Inhibition : The camptothecin analogues, including 10-aminocamptothecin, are known for their unique action of stabilizing and trapping eukaryotic DNA topoisomerase I cleavable complexes, which play a crucial role in cancer therapy (Tanizawa et al., 1995).
Radiation Therapy Enhancement
- Enhancement of Radiation Lethality : Research indicates that 9-aminocamptothecin enhances the lethal effects of ionizing radiation more than other topoisomerase I inhibitors. This suggests its potential in combined cancer treatment modalities (Lamond et al., 1996).
Pharmacokinetics and Clinical Pharmacology
- Clinical Pharmacology Studies : Various studies have been conducted to understand the pharmacokinetics and pharmacodynamics of camptothecin analogues, including 10-aminocamptothecin. These studies provide insights into absorption, metabolism, and administration in special populations (Iyer & Ratain, 2009).
Prodrug Development and Optimization
- Development of Glucuronide Prodrug : Research has been conducted on the synthesis of a glucuronide prodrug of 10-hydroxycamptothecin, which shows potential for selective cancer chemotherapy through prodrug monotherapy or antibody-directed enzyme prodrug therapy strategies (Leu et al., 2008).
Tumor Response and Systemic Exposure
- Relation Between Systemic Exposure and Tumor Response : Studies on 9-aminocamptothecin have examined the relationship between its systemic exposure and tumor response in xenograft models. This research is crucial for determining effective dosing strategies in clinical settings (Kirstein et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315223 | |
Record name | 10-Aminocamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Aminocamptothecin | |
CAS RN |
86639-63-6 | |
Record name | 10-Aminocamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camptothecin, 10-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Aminocamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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